N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural motifs:
A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system.
A 3-chloro-4-methylphenyl group at the 4-amino position, contributing steric bulk and lipophilicity.
A 2,6-dimethylmorpholin-4-yl group at the 6-position, which may enhance solubility and influence target binding.
A methyl group at the 1-position, modulating electronic and steric properties.
Properties
Molecular Formula |
C19H23ClN6O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23ClN6O/c1-11-5-6-14(7-16(11)20)22-17-15-8-21-25(4)18(15)24-19(23-17)26-9-12(2)27-13(3)10-26/h5-8,12-13H,9-10H2,1-4H3,(H,22,23,24) |
InChI Key |
POXUOHXNMMKGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the morpholine and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound and most analogs () share the pyrazolo[3,4-d]pyrimidine core, whereas and describe pyrazolo[4,3-b]pyridine and non-fused pyridine cores, respectively.
Morpholine Substitution :
- The target’s 2,6-dimethylmorpholin-4-yl group (vs. unmethylated morpholine in or morpholinylpropyl in ) may alter conformational flexibility and hydrogen-bonding capacity.
Aromatic Substituents :
Physicochemical and Pharmacokinetic Implications
- Solubility: Morpholine derivatives (target, ) likely exhibit improved aqueous solubility compared to non-morpholine analogs ().
- Steric Effects : The 2,6-dimethylmorpholine in the target may restrict rotation, stabilizing a specific conformation for target engagement.
Biological Activity
N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, often referred to as CC-885 , is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
CC-885 is characterized by its unique pyrazolo[3,4-d]pyrimidine core structure. The molecular formula is , and it features a chloro-substituted aromatic ring and a morpholine moiety which contribute to its biological properties.
CC-885 is known to act as an inhibitor of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit:
- CDK2 Activity : CC-885 modulates the activity of cyclin-dependent kinase 2 (CDK2), crucial for the G1-S transition in the cell cycle. This inhibition leads to a decrease in cellular proliferation and promotes apoptosis in cancer cells .
- E2F Transcription Factors : By regulating the E2F transcriptional program, CC-885 influences DNA synthesis initiation and cell cycle progression .
Biological Activity
The biological activity of CC-885 has been evaluated in various studies, demonstrating its potential as an anticancer agent. Key findings include:
Anticancer Properties
- Cell Proliferation Inhibition : In vitro studies show that CC-885 effectively inhibits the growth of multiple cancer cell lines, including those resistant to standard therapies.
- Apoptosis Induction : The compound has been reported to induce apoptosis through the activation of caspases and modulation of pro-apoptotic factors .
- In Vivo Efficacy : Animal models have demonstrated that CC-885 significantly reduces tumor size in xenograft models, supporting its potential for clinical application.
Case Studies
Several clinical studies have explored the efficacy of CC-885:
- Study on Solid Tumors : A phase I trial evaluated the safety and efficacy of CC-885 in patients with advanced solid tumors. Results indicated manageable toxicity and preliminary signs of antitumor activity .
- Combination Therapy : Research has shown that CC-885 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting a synergistic effect that could improve treatment outcomes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
